molecular formula C11H15NO4 B1194014 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene CAS No. 59282-34-7

1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene

Cat. No.: B1194014
CAS No.: 59282-34-7
M. Wt: 225.24 g/mol
InChI Key: OGKWHKXXAXRZIL-UHFFFAOYSA-N
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Description

1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene: is an organic compound with the molecular formula C11H15NO4 It is known for its unique structural features, which include a tert-butyl group, a methoxy group, and a nitro group attached to a phenolic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene typically involves the nitration of 2-tert-butyl-4-methoxyphenol. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the nitration process and avoid over-nitration. The reaction conditions must be carefully monitored to ensure the selective formation of the desired nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of 2-tert-butyl-4-methoxy-6-aminophenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    2-tert-Butyl-4-methoxyphenol: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-tert-Butyl-4-methylphenol: Contains a methyl group instead of a methoxy group, affecting its solubility and reactivity.

    2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties but lacks the nitro group.

Uniqueness: 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene is unique due to the presence of both a nitro group and a methoxy group on the phenolic ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

2-tert-butyl-4-methoxy-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-11(2,3)8-5-7(16-4)6-9(10(8)13)12(14)15/h5-6,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKWHKXXAXRZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)OC)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208000
Record name 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59282-34-7
Record name 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059282347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxyl-2-tert-butyl-4-methoxy-6-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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